molecular formula C38H68O5 B14268757 Methyl 3,4,5-tris(decyloxy)benzoate CAS No. 158921-39-2

Methyl 3,4,5-tris(decyloxy)benzoate

Cat. No.: B14268757
CAS No.: 158921-39-2
M. Wt: 604.9 g/mol
InChI Key: NLWFWUIEQLHVNY-UHFFFAOYSA-N
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Description

Methyl 3,4,5-tris(decyloxy)benzoate is an organic compound with the molecular formula C38H68O5 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with decyloxy groups and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-tris(decyloxy)benzoate typically involves the esterification of 3,4,5-tris(decyloxy)benzoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tris(decyloxy)benzoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The decyloxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: 3,4,5-tris(decyloxy)benzoic acid.

    Reduction: 3,4,5-tris(decyloxy)benzyl alcohol.

    Substitution: Various alkoxy-substituted benzoates depending on the substituent used.

Scientific Research Applications

Methyl 3,4,5-tris(decyloxy)benzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.

    Industry: It is used in the formulation of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3,4,5-tris(decyloxy)benzoate involves its interaction with biological membranes due to its lipophilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and ion transport. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-tris(benzyloxy)benzoate: Similar structure but with benzyloxy groups instead of decyloxy groups.

    Methyl 3,4,5-tridodecyloxy-benzoate: Similar structure but with dodecyloxy groups instead of decyloxy groups.

Uniqueness

Methyl 3,4,5-tris(decyloxy)benzoate is unique due to its specific decyloxy substitutions, which confer distinct lipophilic properties. These properties make it particularly suitable for applications requiring integration into lipid environments, such as drug delivery systems and membrane studies.

Properties

CAS No.

158921-39-2

Molecular Formula

C38H68O5

Molecular Weight

604.9 g/mol

IUPAC Name

methyl 3,4,5-tris-decoxybenzoate

InChI

InChI=1S/C38H68O5/c1-5-8-11-14-17-20-23-26-29-41-35-32-34(38(39)40-4)33-36(42-30-27-24-21-18-15-12-9-6-2)37(35)43-31-28-25-22-19-16-13-10-7-3/h32-33H,5-31H2,1-4H3

InChI Key

NLWFWUIEQLHVNY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C(=O)OC

Origin of Product

United States

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